molecular formula C17H21IN2O4S B286139 Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B286139
M. Wt: 476.3 g/mol
InChI Key: MDVJGNZZYHVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of IKKε (IKBKE). TBK1 and IKKε are two important kinases that regulate the innate immune response. MPI-0479605 has been shown to have potential for the treatment of inflammatory and autoimmune diseases, as well as cancer.

Mechanism of Action

TBK1 and IKKε are two kinases that are activated by various stimuli, including viral infection and cellular stress. Once activated, they phosphorylate several downstream targets, including the transcription factor IRF3, which leads to the production of type I interferons and other cytokines. Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activity of TBK1 and IKKε, thereby reducing the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the production of type I interferons and other cytokines in various cell types, including dendritic cells and macrophages. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the activation of T cells and B cells, which are important components of the adaptive immune response. These effects are thought to be responsible for the anti-inflammatory and immunosuppressive effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate.

Advantages and Limitations for Lab Experiments

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several advantages as a research tool. It is a specific inhibitor of TBK1 and IKKε, which allows for the study of their individual contributions to the immune response. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to be effective in various preclinical models of disease, which suggests that it may have therapeutic potential. However, there are also limitations to the use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. It is a small molecule inhibitor, which may have off-target effects. In addition, the effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate may be context-dependent, as the immune response is complex and can vary depending on the stimulus and the cell type.

Future Directions

There are several future directions for research on Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One area of interest is the potential use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in combination with other immunomodulatory agents, such as checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective inhibitors of TBK1 and IKKε. Finally, the role of TBK1 and IKKε in other physiological processes, such as metabolism and autophagy, is an area of active investigation.

Synthesis Methods

The synthesis of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been described in several scientific articles. It involves the condensation of 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3-iodo-5-methoxy-4-propoxybenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with methyl iodide and potassium carbonate to yield the final product.

Scientific Research Applications

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of multiple sclerosis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce the severity of the disease and delay disease onset. In a mouse model of rheumatoid arthritis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce joint inflammation and bone destruction. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-tumor activity in several cancer cell lines.

properties

Molecular Formula

C17H21IN2O4S

Molecular Weight

476.3 g/mol

IUPAC Name

methyl 4-(3-iodo-5-methoxy-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21IN2O4S/c1-5-6-24-15-11(18)7-10(8-12(15)22-3)14-13(16(21)23-4)9(2)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25)

InChI Key

MDVJGNZZYHVQRW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC

Origin of Product

United States

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